4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S2/c1-20-13(3-5-16(6-4-13)22(2,18)19)9-15-12(17)11-7-10(14)8-21-11/h7-8H,3-6,9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOQJIYKCLWMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Derivative: The starting material, 4-methoxypiperidine, undergoes sulfonylation with methanesulfonyl chloride in the presence of a base such as triethylamine to form 1-methanesulfonyl-4-methoxypiperidine.
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Amide Bond Formation: The brominated thiophene is then coupled with the piperidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The methanesulfonyl group can be involved in oxidation-reduction reactions, potentially altering the compound’s reactivity and properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted thiophene derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine ring and the sulfonyl group can interact with biological targets, influencing their activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide would depend on its specific application. Generally, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The methanesulfonyl group and the piperidine ring are likely involved in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
Antibacterial Efficacy
Studies on structurally related compounds reveal the following trends:
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves multi-step functionalization of the piperidine ring, whereas simpler analogs (e.g., pyridine derivatives) are synthesized via one-step cross-coupling .
- Palladium-catalyzed methods (e.g., Suzuki coupling) achieve higher yields for bromothiophene derivatives compared to sulfonylation routes .
Research Findings and Implications
Antibacterial Spectrum : The target compound’s structural complexity may broaden its activity against multidrug-resistant Gram-negative pathogens, a limitation observed in simpler analogs like N-(4-bromophenyl)furan-2-carboxamide .
Metabolic Stability : Methanesulfonyl and methoxy groups on the piperidine ring could reduce hepatic clearance compared to analogs with cyclopropylsulfonyl or furan-carbonyl groups .
Biological Activity
4-Bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure, characterized by a thiophene ring and a piperidine moiety, suggests diverse biological activities. This article reviews existing literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H19BrN2O4S2, with a molecular weight of 411.33 g/mol. The compound features a bromine atom, a methanesulfonyl group, and a methoxy-substituted piperidine ring, which may enhance its solubility and biological interactions.
The biological activity of this compound is hypothesized to involve the modulation of specific molecular targets such as enzymes or receptors. The methanesulfonyl group and the piperidine ring likely contribute to its binding affinity and specificity. This compound may exert its effects through:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in cellular signaling pathways.
- Receptor Modulation : Interacting with various receptors to influence physiological responses.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related brominated phenyl compounds have shown:
- Inhibition of Tumor Growth : In vivo studies demonstrated that certain brominated compounds can significantly inhibit tumor growth in xenograft models .
Antimicrobial Activity
Compounds containing thiophene rings often demonstrate antimicrobial properties. The presence of the bromine atom and the methoxy group may enhance these effects:
- Broad Spectrum Activity : Similar thiophene derivatives have been reported to possess antibacterial and antifungal activities, suggesting potential applications in treating infections .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with related compounds:
Case Study 1: Anticancer Potential
A study focusing on brominated compounds similar to our target compound revealed that they effectively inhibited telomerase activity in cancer cells. The mechanism involved inducing endoplasmic reticulum stress leading to apoptotic cell death, showcasing the potential for developing telomerase inhibitors from such structures .
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial properties of thiophene derivatives against various pathogens. The study found that modifications in the thiophene structure could enhance activity against resistant strains, making compounds like 4-bromo-N-[...]-thiophene promising candidates for further development .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide and analogous compounds?
- Methodology :
- Stepwise functionalization : Begin with thiophene-2-carboxylic acid derivatives, followed by bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) .
- Piperidine modification : Introduce the 1-methanesulfonyl and 4-methoxy groups via nucleophilic substitution or Mitsunobu reactions. For example, methanesulfonyl chloride can react with 4-methoxypiperidin-4-amine under basic conditions (e.g., K₂CO₃ in DCM) .
- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiophene-carboxamide to the modified piperidine scaffold .
- Key considerations : Solvent-free or microwave-assisted methods (e.g., cyclohexanone/Al₂O₃) may improve reaction efficiency .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Analytical techniques :
- Single-crystal X-ray diffraction (SCXRD) : Resolve the 3D conformation of the piperidine ring and sulfonyl group geometry. Compare with COD entries (e.g., COD ID 2230670 for analogous piperidine carboxamides) .
- NMR spectroscopy : Assign peaks using 2D experiments (HSQC, HMBC) to confirm regiochemistry of bromine and methoxy groups. For example, the 4-bromo-thiophene proton exhibits distinct coupling patterns in ¹H NMR .
- Computational modeling : DFT calculations (B3LYP/6-31G*) can predict electronic distributions, particularly the electron-withdrawing effects of the sulfonyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Approach :
- Bioisosteric replacement : Substitute the bromine atom with other halogens (Cl, I) or electron-deficient groups (CN, NO₂) to modulate electrophilicity and binding affinity .
- Piperidine ring modifications : Test analogs with varying substituents (e.g., 4-ethoxy instead of 4-methoxy) to evaluate steric and electronic effects on target engagement .
- Activity assays : Use calcium channel inhibition assays (e.g., T-type Ca²⁺ channels) to correlate structural changes with functional outcomes, as demonstrated for related sulfonamide derivatives .
Q. How can contradictory data in solubility or bioactivity profiles be resolved?
- Troubleshooting framework :
- Solubility discrepancies : Compare experimental solubility (e.g., shake-flask method) with predicted logP values (ChemAxon or ACD/Labs). Adjust formulation using co-solvents (DMSO/PEG) or salt formation (e.g., hydrochloride) .
- Bioactivity variability : Validate assay conditions (e.g., cell line specificity, buffer pH) and confirm compound stability via LC-MS. For example, hydrolytic degradation of the carboxamide group may occur under acidic conditions .
Q. What computational tools are suitable for predicting binding modes with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with protein targets (e.g., voltage-gated ion channels). Prioritize docking poses where the bromothiophene moiety occupies hydrophobic pockets .
- MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess conformational stability of the piperidine ring in aqueous and lipid bilayer environments .
- Pharmacophore mapping : Align key pharmacophores (sulfonyl acceptor, bromine as a halogen bond donor) with known inhibitors to identify critical interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
